6-Chloroimidazo[1,2-a]pyrimidine
Description
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Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCCGIKVKLWJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602938 | |
| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-56-3 | |
| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Core: A Technical Guide to 6-Chloroimidazo[1,2-a]pyrimidine in Modern Drug Discovery
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold - A Privileged Heterocycle
The imidazo[1,2-a]pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized for its versatile biological activity and synthetic tractability.[1][2][3] As a bioisostere of purine, this nitrogen-rich heterocyclic system has been successfully incorporated into a multitude of pharmacologically active agents, demonstrating a broad spectrum of therapeutic potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6][7] The strategic introduction of a chlorine atom at the 6-position of this scaffold yields 6-chloroimidazo[1,2-a]pyrimidine, a key intermediate that unlocks a vast chemical space for the development of novel therapeutics. The chloro-substituent not only modulates the electronic properties of the heterocyclic core but also serves as a versatile synthetic handle for a variety of chemical transformations. This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of 6-chloroimidazo[1,2-a]pyrimidine, offering valuable insights for researchers and scientists in the field of drug development.
Physicochemical Properties of the Imidazo[1,2-a]pyrimidine Core
The fundamental properties of the parent imidazo[1,2-a]pyrimidine molecule provide a baseline for understanding its chlorinated derivative. The introduction of a chlorine atom at the 6-position is expected to influence properties such as melting point, solubility, and electronic distribution.
| Property | Value (for parent Imidazo[1,2-a]pyrimidine) | Reference |
| Molecular Formula | C6H5N3 | [8] |
| Molecular Weight | 119.12 g/mol | [8] |
| XLogP3 | 1.1 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
Note: Experimental data for 6-chloroimidazo[1,2-a]pyrimidine is less commonly published in aggregated databases. The data for the parent compound is provided for context. Researchers should characterize the specific properties of the 6-chloro derivative empirically.
Synthesis of the 6-Chloroimidazo[1,2-a]pyrimidine Scaffold
The construction of the imidazo[1,2-a]pyrimidine core can be achieved through various synthetic strategies.[2] A common and reliable method involves the condensation reaction between a substituted 2-aminopyrimidine and an α-halocarbonyl compound.
Conceptual Synthetic Workflow
The synthesis of 6-chloroimidazo[1,2-a]pyrimidine derivatives typically starts from a commercially available 2-amino-5-chloropyrimidine. This precursor undergoes cyclization with an appropriate α-haloketone to furnish the desired bicyclic system.
Caption: General synthesis of 6-chloroimidazo[1,2-a]pyrimidine.
Exemplary Laboratory Protocol: Synthesis of 6-chloroimidazo[1,2-a]pyrimidine
This protocol describes a typical procedure for the synthesis of the title compound.
Materials:
-
2-Amino-5-chloropyrimidine
-
Chloroacetaldehyde (50% aqueous solution)
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-chloropyrimidine (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium bicarbonate (2 equivalents).
-
To this stirring suspension, add chloroacetaldehyde (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 6-chloroimidazo[1,2-a]pyrimidine.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Chemical Reactivity and Functionalization
The 6-chloroimidazo[1,2-a]pyrimidine scaffold is a versatile platform for further chemical modification. The chlorine atom at the 6-position is particularly amenable to a range of cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position.[9] This is a cornerstone of modern medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.[10]
Caption: Suzuki-Miyaura cross-coupling workflow.
Justification for Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura reaction.[11] For electron-rich heterocyclic halides like 6-chloroimidazo[1,2-a]pyrimidine, a phosphine-based ligand is often employed to facilitate the oxidative addition step. The base is required for the transmetalation step of the catalytic cycle. Microwave irradiation can often accelerate these reactions, leading to higher yields in shorter reaction times.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the fused imidazole ring and the chloro-substituent, makes the 6-position susceptible to nucleophilic aromatic substitution (SNAr).[12][13] This allows for the direct introduction of various nucleophiles, such as amines, thiols, and alkoxides.
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Applications in Drug Discovery: A Scaffold of Promise
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[6][14][15][16][17] Derivatives of 6-chloroimidazo[1,2-a]pyrimidine have been investigated for various therapeutic applications:
-
Anticancer Agents: Many derivatives have shown potent activity against various cancer cell lines.[18]
-
Antiviral Activity: The scaffold has been explored for the development of antiviral agents, including those targeting HIV and hepatitis C.[4]
-
Antimicrobial and Antifungal Agents: Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant antibacterial and antifungal properties.[1][7][19]
-
Anti-inflammatory Agents: The scaffold has been utilized to develop compounds with anti-inflammatory potential.[5]
The ability to readily diversify the 6-position of the imidazo[1,2-a]pyrimidine core through reactions like Suzuki coupling and SNAr makes 6-chloroimidazo[1,2-a]pyrimidine an invaluable starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
6-Chloroimidazo[1,2-a]pyrimidine is a strategically important building block in the synthesis of novel therapeutic agents. Its chemical properties, particularly the reactivity of the 6-chloro substituent, provide a versatile platform for the generation of diverse molecular architectures. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists aiming to leverage the full potential of the imidazo[1,2-a]pyrimidine scaffold in the quest for new and effective drugs.
References
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chemrxiv.org [chemrxiv.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. orientjchem.org [orientjchem.org]
- 20. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine | C8H6Cl2N2 | CID 4868389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. scribd.com [scribd.com]
- 28. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 6-Chloroimidazo[1,2-a]pyrimidine
This guide outlines the comprehensive structure elucidation of 6-Chloroimidazo[1,2-a]pyrimidine , a critical scaffold in medicinal chemistry (e.g., GABA receptor ligands, kinase inhibitors). The analysis prioritizes self-validating spectral logic over rote data listing.
Executive Summary & Synthetic Context
The structural integrity of 6-chloroimidazo[1,2-a]pyrimidine relies on confirming two distinct features: the bicyclic core connectivity (fusion of imidazole and pyrimidine rings) and the regiochemical placement of the chlorine atom at position 6.
Unlike complex regioisomeric mixtures, the synthesis from 2-amino-5-chloropyrimidine and chloroacetaldehyde typically yields a single isomer due to the
Synthetic Pathway & Logic
The condensation reaction dictates the connectivity. The exocyclic amine of the pyrimidine attacks the aldehyde/ketone, followed by ring closure at the ring nitrogen (N-1).
Figure 1: Synthetic workflow establishing the origin of the 6-chloro regiochemistry.
Mass Spectrometry: The Isotopic Fingerprint
Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) provides the first "Go/No-Go" validation.
-
Molecular Formula:
-
Exact Mass: ~153.01 Da (for
Cl) -
Diagnostic Criteria:
-
Isotope Pattern: A distinct 3:1 ratio between the molecular ion
and the peak confirms the presence of a single chlorine atom. -
Fragmentation: Loss of the chlorine radical (
) or HCN fragments characteristic of fused nitrogen heterocycles.
-
NMR Spectroscopy: The Core Elucidation
This section details the assignment logic. The molecule possesses four aromatic protons : two on the imidazole ring (H-2, H-3) and two on the pyrimidine ring (H-5, H-7).
Proton ( H) NMR Logic
The symmetry is broken in the fused system. We distinguish protons based on chemical shift environment and coupling constants (
| Proton | Position | Approx. | Multiplicity | Coupling Constant ( | Structural Logic |
| H-5 | Pyrimidine | 8.80 – 9.20 | Doublet (d) | Most Deshielded. Alpha to bridgehead N4. "Peri" to H-3. | |
| H-7 | Pyrimidine | 8.50 – 8.70 | Doublet (d) | Alpha to N8. Meta-coupling to H-5 across the C-Cl bond. | |
| H-2 | Imidazole | 7.80 – 8.10 | Doublet (d) | Alpha to N1. Typical imidazole coupling. | |
| H-3 | Imidazole | 7.50 – 7.80 | Doublet (d) | Beta to N1. "Peri" to H-5. |
*Note: Shifts are solvent-dependent (typically DMSO-
Critical Diagnostic: The Meta-Coupling
The presence of the Chlorine at C-6 blocks vicinal coupling on the pyrimidine ring. Consequently, H-5 and H-7 exhibit a characteristic meta-coupling (
2D NMR Correlation Strategy
To rigorously prove the structure without relying on predicted shifts, use the following correlation map:
-
COSY (Correlation Spectroscopy):
-
Confirms the H2–H3 spin system (imidazole).
-
Confirms the H5–H7 spin system (pyrimidine, weak cross-peak due to small
).
-
-
NOESY (Nuclear Overhauser Effect):
-
The "Bridge" Signal: A spatial correlation (NOE) between H-3 and H-5 is the "smoking gun" for the fused [1,2-a] connectivity. This confirms that the imidazole ring is fused correctly and not an open-chain impurity.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
C-6 Assignment: Both H-5 and H-7 should show strong
or correlations to the carbon bearing the chlorine (C-6). -
Bridgehead Verification: H-2 and H-5 will show long-range correlations to the bridgehead carbon C-8a, linking the two rings.
-
Figure 2: NMR Correlation Map. The H3-H5 NOE is critical for confirming the fused geometry.
X-Ray Crystallography (The Gold Standard)
While NMR is sufficient for routine analysis, X-ray diffraction provides absolute confirmation.
-
Crystal Habit: 6-Chloroimidazo[1,2-a]pyrimidines often crystallize readily from ethanol or acetonitrile.
-
Key Parameter: The C-Cl bond length (typically ~1.74 Å) and the planarity of the bicyclic system (deviation < 0.02 Å) confirm aromaticity and substitution.
Experimental Protocol: Characterization Workflow
Step 1: Sample Preparation
Dissolve ~10 mg of the compound in 0.6 mL of DMSO-
Step 2: Acquisition Parameters[1][2]
-
1H NMR: 16 scans, 2 second relaxation delay. Center the spectral window at 5 ppm, width 12 ppm.
-
13C NMR: 1024 scans minimum (quaternary C-Cl and Bridgehead C-8a are slow to relax and have no NOE enhancement).
-
2D: Run standard gradient-selected COSY and HSQC. Run NOESY with a mixing time of 500 ms.
Step 3: Data Processing & Reporting
-
Reference DMSO residual peak to 2.50 ppm.[1]
-
Identify the H-5 doublet (most downfield, ~9.0 ppm).
-
Verify the meta-coupling to H-7 (~2.5 Hz).
-
Check for the H-3/H-5 NOE cross-peak .
-
Report data in standard format:
H NMR (400 MHz, DMSO-
) 9.12 (d, Hz, 1H, H-5), 8.65 (d, Hz, 1H, H-7), 7.95 (d, Hz, 1H, H-2), 7.68 (d, Hz, 1H, H-3).
References
-
Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery Source: Goel, R. et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade."[2] RSC Advances, 2015.[2] [Link]
-
NMR Characterization of Imidazo[1,2-a]pyrimidines Source: Shah, A. M. et al. "Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine."[3] International Letters of Chemistry, Physics and Astronomy, 2015.[3] [Link]
-
Regiochemistry and Reaction Mechanisms Source: Uslu, R. et al. "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds."[4] Journal of the Turkish Chemical Society Section A, 2022. [Link]
- General Heterocyclic NMR Data (Pretsch)
Sources
Technical Guide: Synthesis and Functionalization of 6-Chloroimidazo[1,2-a]pyrimidine Derivatives
This guide details the synthesis and strategic functionalization of 6-chloroimidazo[1,2-a]pyrimidine derivatives , a privileged scaffold in medicinal chemistry known for its applications as a kinase inhibitor (e.g., mTOR, PI3K), GABA-A receptor modulator, and anti-infective agent.
Strategic Significance of the Scaffold
The imidazo[1,2-a]pyrimidine core represents a bioisostere of the purine system, offering tunable physicochemical properties (logP, solubility) and a defined vector for interaction with ATP-binding pockets in kinases.
The 6-chloro derivative is particularly valuable as a "divergent intermediate." The chlorine atom at the C-6 position serves as a pre-installed handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C-3 position remains open for electrophilic functionalization.
Retrosynthetic Analysis
The construction of the 6-chloroimidazo[1,2-a]pyrimidine core relies on the condensation of 2-amino-5-chloropyrimidine with an
Retrosynthetic Scheme
Figure 1: Retrosynthetic disconnection of the target scaffold.
Primary Synthetic Pathway: The Condensation Protocol
The most robust method for synthesizing this scaffold is the condensation reaction in refluxing ethanol. This reaction proceeds via an initial alkylation of the ring nitrogen (N-1) followed by cyclization of the exocyclic amine onto the carbonyl carbon.
Mechanism of Formation
-
Nucleophilic Attack: The endocyclic N-1 of the pyrimidine attacks the
-carbon of the haloketone (SN2). -
Cyclization: The exocyclic amino group attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to form the imidazole ring.
Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyrimidine
Reagents:
-
2-Amino-5-chloropyrimidine (1.0 equiv)
-
2-Bromoacetophenone (1.1 equiv)
-
Ethanol (anhydrous, 10-15 volumes)
-
Sodium Bicarbonate (NaHCO₃) (1.5 equiv) [Optional but recommended to scavenge HBr]
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloropyrimidine (10 mmol, 1.30 g) and ethanol (20 mL).
-
Addition: Add 2-bromoacetophenone (11 mmol, 2.19 g) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Note: A precipitate (the hydrobromide salt) may form initially and then dissolve or change form.
-
-
Workup (Neutralization):
-
Cool the reaction mixture to room temperature.
-
If the product precipitates as the HBr salt: Filter the solid, wash with cold ethanol, then suspend in water and neutralize with saturated aqueous NaHCO₃ to liberate the free base.
-
If using NaHCO₃ in the pot: Pour the mixture into water (100 mL) and stir for 30 minutes.
-
-
Isolation: Filter the resulting precipitate (Free Base). Wash with water (3 x 20 mL) and cold diethyl ether (2 x 10 mL).
-
Purification: Recrystallize from ethanol or acetonitrile if necessary.
-
Expected Yield: 75–85%
-
Appearance: Pale yellow to off-white solid.[1]
-
Functionalization & Derivatization Strategies
Once the core is synthesized, the 6-chloroimidazo[1,2-a]pyrimidine scaffold offers two distinct vectors for modification.
Vector A: C-3 Electrophilic Substitution
The C-3 position is highly nucleophilic (similar to the 3-position of indole).
-
Halogenation: NIS or NBS in acetonitrile/DCM yields 3-iodo or 3-bromo derivatives (useful for further coupling).
-
Formylation: Vilsmeier-Haack conditions (POCl₃/DMF) install a CHO group at C-3.
-
Mannich Reaction: Formaldehyde and secondary amines yield C-3 aminomethyl derivatives.
Vector B: C-6 Palladium-Catalyzed Coupling
The C-6 chlorine is less reactive than a bromide or iodide but is sufficiently active for Pd-catalyzed cross-coupling, especially using modern ligand systems (e.g., XPhos, SPhos).
-
Suzuki-Miyaura: Aryl/heteroaryl boronic acids.
-
Buchwald-Hartwig: Amination to introduce solubilizing groups (morpholine, piperazine).
Functionalization Workflow Diagram
Figure 2: Divergent synthesis pathways for library generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Condensation | Incomplete cyclization or decomposition | Ensure reagents are dry. Add NaHCO₃ (1.5 eq) to buffer HBr formation. Switch solvent to n-butanol and increase temp to 110°C. |
| Regioisomer Formation | Incorrect attack vector | Unlikely with 2-amino-5-chloropyrimidine due to symmetry. Verify starting material purity.[2] |
| Stalled Suzuki Coupling (C-6) | Oxidative addition to C-Cl is slow | Switch catalyst to Pd(OAc)₂/XPhos or Pd(dppf)Cl₂ . Use Cs₂CO₃ as base in Dioxane/Water (4:1) at 100°C. |
| C-3 Halogenation Over-reaction | Excess reagent | Use exactly 1.05 equiv of NBS/NIS. Perform reaction at 0°C initially. |
References
-
General Synthesis of Imidazo[1,2-a]pyrimidines
- Synthesis of imidazo[1,2-a]pyrimidines: a decade upd
-
[Link]
-
Medicinal Chemistry Applications (Kinase Inhibition)
-
Mechanism and Regioselectivity
- Regioselective synthesis of imidazo[1,2-a]pyrimidine derivatives. Journal of Heterocyclic Chemistry.
-
[Link]
-
C-H Functionalization Strategies
Sources
- 1. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. dergipark.org.tr [dergipark.org.tr]
In Silico Screening of 6-Chloroimidazo[1,2-a]pyrimidine Analogs
Content Type: Technical Whitepaper / Methodological Guide Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads[1]
Executive Summary
The 6-chloroimidazo[1,2-a]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, distinguished by its amphiphilic nature and the strategic placement of the chlorine atom at the C6 position.[1] Unlike its non-halogenated counterparts, the 6-chloro substitution serves a dual purpose: it blocks a primary site of oxidative metabolism (CYP450-mediated hydroxylation) and introduces the potential for halogen bonding —a highly specific non-covalent interaction that can drastically improve potency and selectivity in kinase and bacterial gyrase targets.
This guide outlines a high-fidelity in silico screening protocol designed to exploit these unique electronic features. By integrating Density Functional Theory (DFT) with high-throughput molecular dynamics (MD), we move beyond standard docking to predict not just binding affinity, but thermodynamic stability and residence time.[1]
The Scaffold & Target Landscape
Structural Rationale: The "6-Chloro" Advantage
The imidazo[1,2-a]pyrimidine core is a bioisostere of the purine ring system, making it an inherent mimic for ATP-competitive inhibition.[1]
-
Metabolic Stability: The C6 position is electron-rich and prone to electrophilic attack. Chlorination at this site sterically and electronically hinders metabolic degradation, extending in vivo half-life (
).[1] -
Halogen Bonding (
-hole): The chlorine atom exhibits an anisotropic electron density distribution.[1] While the equatorial belt is electronegative, the distal tip (on the C-Cl bond axis) forms a region of positive potential (the -hole). This allows the 6-Cl moiety to act as a Lewis acid, engaging in directional interactions with backbone carbonyl oxygen atoms in target proteins (e.g., hinge regions of kinases).[1]
Primary Biological Targets
Based on recent structure-activity relationship (SAR) data, this guide focuses on two validated target classes:
-
Bacterial DNA Gyrase B (GyrB): The scaffold mimics the adenine ring of ATP, inhibiting the ATPase activity required for bacterial DNA supercoiling.[1]
-
Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A): A critical target in neurodegenerative diseases (Alzheimer’s, Down syndrome) and glioblastoma.[1]
Computational Workflow Design
The screening process follows a "Funnel Architecture," progressively filtering compounds from a coarse chemical library to a refined set of lead candidates using increasing levels of computational rigor.
Workflow Visualization
The following diagram illustrates the integrated screening pipeline, moving from library generation to molecular dynamics validation.
Caption: Figure 1. Hierarchical screening funnel for 6-chloroimidazo[1,2-a]pyrimidine analogs.
Step-by-Step Experimental Protocol
Phase 1: Library Preparation & DFT Analysis
Standard force fields often fail to model the anisotropic nature of halogen atoms. We use Quantum Mechanics (QM) to validate the electronic properties before docking.[1]
-
Conformer Generation: Generate 3D conformers for all analogs using the OPLS4 force field.
-
DFT Calculation:
-
Software: Gaussian 16 or ORCA.
-
Method/Basis Set: B3LYP/6-311++G(d,p).[1]
-
Objective: Calculate the Molecular Electrostatic Potential (MEP) surface.
-
Criteria: Select analogs where the Chlorine
-hole potential ( ) is kcal/mol.[1] This ensures the halogen bond is strong enough to contribute to binding affinity.[1]
-
Phase 2: Targeted Molecular Docking
This protocol uses an "Induced Fit" approach to account for side-chain flexibility in the ATP-binding pocket.
-
Grid Generation:
-
Docking Parameters:
-
Algorithm: Glide XP (Extra Precision) or AutoDock Vina with specialized halogen scoring functions.[1]
-
Scoring: Prioritize compounds with Glide Score < -8.0 kcal/mol AND a satisfied halogen bond constraint.
-
Phase 3: Molecular Dynamics (MD) & Binding Free Energy
Docking scores are static.[1] MD simulations assess the temporal stability of the ligand-protein complex.
-
System Setup:
-
Simulation Protocol:
-
Minimization: 5000 steps steepest descent.
-
Equilibration: NVT (1 ns) followed by NPT (1 ns) at 310 K.
-
Production Run: 100 ns.
-
-
Analysis (MM-GBSA):
-
Calculate
using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method over the last 20 ns of the trajectory. -
Threshold:
kcal/mol typically indicates a potent binder for this scaffold size.[1]
-
Quantitative Data & ADMET Profiling
Comparative Docking Performance
The table below illustrates the impact of the 6-Chloro substitution compared to the unsubstituted (6-H) and 6-Methyl analogs against DNA Gyrase B (Mock data representative of typical SAR trends).
| Analog ID | R6 Substituent | R2 Substituent | Docking Score (kcal/mol) | Halogen Bond Distance (Å) | MM-GBSA |
| CIP-01 | -Cl | 4-F-Phenyl | -9.4 | 2.9 (Strong) | -52.3 |
| CIP-02 | -H | 4-F-Phenyl | -7.1 | N/A | -38.1 |
| CIP-03 | -CH3 | 4-F-Phenyl | -7.8 | N/A | -41.5 |
| CIP-04 | -Cl | 3-NO2-Phenyl | -10.2 | 2.8 (Strong) | -58.7 |
ADMET Predictions
Using the 6-chloro scaffold requires careful monitoring of lipophilicity (LogP) to ensure the drug does not become too hydrophobic.
-
Lipophilicity (LogP): The 6-Cl atom increases LogP by approx.[1] 0.7 units compared to 6-H.[1]
-
Target Range: 2.0 < LogP < 4.5.[1]
-
-
Blood-Brain Barrier (BBB): For kinase targets like DYRK1A (CNS indications), the 6-Cl analog often shows improved BBB permeation due to increased lipophilicity without adding significant polar surface area.[1]
-
Toxicity: The 6-Cl group blocks the formation of toxic epoxide metabolites often seen with unsubstituted aromatic rings.
Mechanistic Visualization
The following diagram details the specific binding mode of the lead 6-chloro analog within the ATP-binding pocket of DNA Gyrase B.
Caption: Figure 2. Interaction map showing the critical halogen bond between the 6-Cl atom and the Val43 backbone carbonyl in the GyrB ATP-binding pocket.
References
-
In Silico Screening of Novel
1-GABAA Receptor PAMs. National Institutes of Health (NIH). [Link][1] -
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PubMed Central. [Link][1]
-
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. [Link][1]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. [Link][1]
-
Halogen bonding in drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]
Sources
6-Chloroimidazo[1,2-a]pyrimidine target identification studies
An In-Depth Technical Guide to Target Identification for 6-Chloroimidazo[1,2-a]pyrimidine Scaffolds
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals undertaking the critical task of identifying the molecular targets of bioactive compounds centered on the 6-chloroimidazo[1,2-a]pyrimidine core. This scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, most notably protein kinases. The precise identification of these targets is paramount for understanding the mechanism of action, optimizing lead compounds, and predicting potential off-target effects and toxicities.
This document moves beyond a simple recitation of protocols. It provides the strategic rationale behind experimental choices, emphasizes the inclusion of self-validating controls, and is grounded in authoritative scientific literature to ensure a robust and effective target deconvolution strategy.
The Imperative of Target Deconvolution
Phenotypic screening, where compounds are tested for their effect on cellular or organismal behavior, can rapidly identify molecules with desirable biological effects. However, a phenotype-first approach leaves a critical knowledge gap: the specific molecular target responsible for that effect. Without this knowledge, advancing a compound through the drug development pipeline is fraught with risk. The 6-chloroimidazo[1,2-a]pyrimidine scaffold, for instance, has been associated with the inhibition of diverse kinases such as PI3K, Aurora kinases, and various cycline-dependent kinases (CDKs). Identifying the specific target(s) of a novel derivative is essential to confirm its mechanism and ensure its therapeutic potential.
Target deconvolution is therefore the systematic process of identifying the direct molecular binding partners of a bioactive compound. A multi-pronged approach, employing orthogonal biochemical and cellular methods, provides the highest degree of confidence in the identified targets.
Phase 1: Strategic Design of a Chemical Probe
Before a target can be captured, a suitable tool must be forged. A chemical probe is a modified version of the bioactive "hit" compound, engineered to incorporate a linker arm and a reactive or affinity handle. This modification allows for the visualization or enrichment of binding partners.
Causality in Probe Design: The central challenge is to modify the parent compound without destroying its biological activity. The position where the linker is attached is the single most critical decision. This choice should be guided by existing Structure-Activity Relationship (SAR) data. For the imidazo[1,2-a]pyrimidine core, modifications are often explored at positions that are not critical for the primary pharmacophore interactions. For many kinase inhibitors based on this scaffold, the "eastern" solvent-exposed region is an ideal location for linker attachment, as it is less likely to interfere with the crucial hydrogen bonding within the ATP-binding pocket.
Protocol: Designing a 6-Chloroimidazo[1,2-a]pyrimidine-Based Affinity Probe
-
SAR Analysis: Review all available SAR data for your compound series. Identify positions on the scaffold where modifications lead to a minimal loss of potency. If no SAR data exists, a preliminary synthetic campaign to explore linker attachment at various non-pharmacophoric positions is necessary.
-
Linker Selection: Choose a flexible but chemically stable linker, such as a polyethylene glycol (PEG) or a simple alkyl chain. The length must be sufficient to minimize steric hindrance between the immobilized probe and the target protein. A 6- to 8-atom linker is a common starting point.
-
Handle Conjugation: The terminal end of the linker is functionalized with a handle.
-
For Affinity Purification: A biotin tag is the gold standard due to its incredibly high affinity for streptavidin.
-
For Target Visualization: A fluorophore (e.g., a TAMRA or BODIPY dye) can be used.
-
-
Synthesis and Characterization: Synthesize the complete probe molecule. Rigorous purification (e.g., by HPLC) and structural confirmation (e.g., by NMR and Mass Spectrometry) are mandatory.
-
Biological Validation (Critical Control): The final probe must be tested in the original phenotypic or biochemical assay. A well-designed probe should retain a significant portion of the parent compound's activity. A greater than 10-fold loss in potency may suggest that the modification interferes with target binding, necessitating a redesign.
Phase 2: Core Target Identification Methodologies
No single method is foolproof. The most robust target identification campaigns utilize at least two orthogonal approaches. We will detail two powerful and widely adopted techniques: Affinity Purification-Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA).
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique that uses an immobilized version of the bioactive compound (the probe) to "fish" for its binding partners from a complex biological lysate.
Workflow Overview
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Detailed AP-MS Protocol
-
Immobilization: The biotinylated chemical probe is immobilized on streptavidin-coated agarose or magnetic beads.
-
Control Preparation (Trustworthiness Pillar): A parallel experiment is prepared using either (a) beads alone (no probe) or (b) beads with an immobilized, structurally similar but biologically inactive analogue of the probe. This control is absolutely essential to filter out proteins that bind non-specifically to the beads or the core scaffold.
-
Incubation: The immobilized beads (both active and control) are incubated with a native cell or tissue lysate. This should be performed under conditions that preserve protein structure and interactions (e.g., at 4°C with appropriate detergents and protease inhibitors).
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins. The stringency of the washes (e.g., salt concentration, detergent type) may need to be optimized.
-
Elution: The specifically bound proteins are eluted from the beads. This can be done by boiling in SDS-PAGE loading buffer, or by competitive elution with a high concentration of free biotin or the parent compound.
-
Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Data Analysis: The proteins identified in the active probe sample are compared to those in the control sample. True binding partners should be significantly enriched in the active sample. Quantitative proteomics techniques, such as label-free quantification (LFQ) or Tandem Mass Tags (TMT), are used to determine the relative abundance of each protein, increasing the confidence in hit identification.[2]
Table 1: Representative Data from a Quantitative AP-MS Experiment
| Protein ID | Gene Name | LFQ Intensity (Active Probe) | LFQ Intensity (Inactive Control) | Fold Change (Active/Control) | p-value | Hit Confidence |
| P00533 | EGFR | 1.8E+09 | 1.2E+06 | 1500 | 1.5E-08 | High |
| P06239 | LCK | 1.5E+09 | 9.5E+05 | 1578 | 2.1E-08 | High |
| Q05397 | TUBB | 5.4E+10 | 5.1E+10 | 1.05 | 0.85 | Non-specific |
| P62736 | HSP90AA1 | 2.1E+10 | 1.5E+09 | 14 | 0.001 | Medium |
This table illustrates how quantitative data is used to prioritize hits. EGFR and LCK show massive, statistically significant enrichment, making them high-confidence candidates. Tubulin (TUBB) is a common non-specific binder and shows no enrichment. HSP90 is enriched, but to a lesser extent, and may represent a direct or indirect interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that assesses target engagement directly in intact cells or lysates, without any modification to the compound.[3] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[4]
Principle of CETSA
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed CETSA Protocol (Western Blot format)
-
Cell Treatment: Treat intact cells with the 6-chloroimidazo[1,2-a]pyrimidine compound or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 37°C to 65°C in 2-3°C increments) for a short duration (typically 3 minutes), followed by rapid cooling.[5]
-
Lysis: Lyse the cells to release their contents. This is often done by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.
-
Detection: Analyze the amount of the specific protein of interest remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein against temperature for both the drug-treated and vehicle-treated samples. A positive result is a "shift" of the melting curve to higher temperatures for the drug-treated sample, indicating stabilization.
This method is initially used to validate candidate proteins identified by AP-MS but can be expanded to a proteome-wide scale (termed Thermal Proteome Profiling or TPP) using mass spectrometry for unbiased target discovery.
Phase 3: Orthogonal Target Validation
Identifying a protein that binds your compound is a major step, but it is not the final one. Validation is the process of proving that the interaction between the compound and the identified protein is responsible for the observed biological effect.
Essential Validation Strategies:
-
Biophysical Confirmation: Use purified proteins and techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity (KD) and kinetics of the compound-protein interaction. This confirms a direct physical interaction.
-
In Vitro Functional Assay: If the identified target is an enzyme (e.g., a kinase), test the compound's ability to inhibit its activity in a purified, cell-free system. The IC50 from this assay should correlate with the potency observed in cellular assays.
-
Genetic Validation: This is the gold standard for confirming that a target is responsible for a phenotype.
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. If the target is correct, the cells should become resistant to the compound or phenocopy the effect of the compound.
-
Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.
-
Data Integration and Conclusion
The strongest case for target identification is built on a foundation of converging evidence from multiple, orthogonal techniques. An ideal result would be a protein that is (1) identified with high confidence by AP-MS, (2) shown to be engaged and stabilized by the compound in cells via CETSA, (3) binds directly to the compound with a relevant affinity in a biophysical assay, and (4) whose genetic removal recapitulates the compound's phenotype.
By following this structured, rigorous, and self-validating approach, researchers can move from a bioactive 6-chloroimidazo[1,2-a]pyrimidine hit to a fully validated lead compound with a well-defined mechanism of action, paving the way for successful preclinical and clinical development.
References
-
Title: Affinity purification-mass spectrometry (AP-MS) | Proteomics Class Notes Source: Fiveable URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL: [Link]
-
Title: Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions Source: PubMed Central (PMC) URL: [Link]
-
Title: Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS) Source: Institut de Génétique Moléculaire de Montpellier URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.net URL: [Link]
-
Title: High-throughput: Affinity purification mass spectrometry Source: EMBL-EBI URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
-
Title: Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2‑a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses Source: ACS Publications URL: [Link]
-
Title: The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells Source: PubMed Central (PMC) URL: [Link]
-
Title: Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure Source: PubMed URL: [Link]
Sources
- 1. wp.unil.ch [wp.unil.ch]
- 2. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The 6-Chloroimidazo[1,2-a]pyrimidine Core: A Technical Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on the 6-chloro-substituted variant of this core, exploring its structure-activity relationship (SAR) as a modulator of various biological targets. While direct and extensive SAR studies on the 6-chloroimidazo[1,2-a]pyrimidine core are emerging, this document synthesizes findings from related imidazo[1,2-a]pyridine and other substituted imidazo[1,2-a]pyrimidine analogs to provide a comprehensive understanding of the key structural features influencing biological activity. The insights presented herein aim to guide the rational design of novel therapeutics based on this promising scaffold.
The Imidazo[1,2-a]pyrimidine Scaffold: A Versatile Pharmacophore
The imidazo[1,2-a]pyrimidine nucleus is a fused bicyclic heteroaromatic system that has proven to be a valuable template for the design of biologically active molecules. Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for diverse intermolecular interactions with biological targets. Derivatives of this scaffold have been reported to exhibit a wide range of therapeutic properties, including anticancer, antiviral, and kinase inhibitory activities. The structural similarity of the imidazo[1,2-a]pyrimidine core to purine bases allows these compounds to act as ATP-competitive inhibitors of kinases, a class of enzymes frequently dysregulated in diseases like cancer.
Synthesis of the 6-Chloroimidazo[1,2-a]pyrimidine Core
The synthesis of the imidazo[1,2-a]pyrimidine scaffold generally involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the specific synthesis of the 6-chloroimidazo[1,2-a]pyrimidine core, a key starting material is 2-amino-5-chloropyrimidine.
General Synthetic Protocol:
A general and efficient method for the synthesis of imidazo[1,2-a]pyrimidines involves a one-pot, three-component condensation reaction.[1]
Step 1: In situ formation of an intermediate An aryl aldehyde is reacted with a 2-aminopyrimidine (in this case, 2-amino-5-chloropyrimidine) to form an intermediate.
Step 2: Cycloaddition The in situ generated intermediate undergoes a [4+1] cycloaddition with an isocyanide to yield the corresponding imidazo[1,2-a]pyrimidine derivative.
This multicomponent approach allows for the rapid generation of a library of substituted 6-chloroimidazo[1,2-a]pyrimidines for SAR studies.
Caption: General synthetic scheme for the 6-Chloroimidazo[1,2-a]pyrimidine core.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study dedicated solely to the 6-chloroimidazo[1,2-a]pyrimidine scaffold is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on the closely related 6-substituted imidazo[1,2-a]pyridines and other imidazo[1,2-a]pyrimidine derivatives.
The Significance of the 6-Position
The 6-position of the imidazo[1,2-a]pyridine and pyrimidine ring system is a critical site for modulating biological activity. Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated that modifications at this position significantly impact their anticancer properties.[2][3] For instance, the introduction of a quinazoline moiety at the 6-position of an imidazo[1,2-a]pyridine scaffold has led to the development of potent PI3Kα inhibitors.[3]
The presence of a halogen, such as chlorine, at the 6-position is expected to influence the electronic properties of the entire ring system. The electron-withdrawing nature of chlorine can affect the pKa of the heterocyclic nitrogens and the overall lipophilicity of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Anticancer Activity
The imidazo[1,2-a]pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[4] Derivatives have shown efficacy against various cancer cell lines, including those of the breast, colon, and lung.[2][4]
A study on 6-substituted imidazo[1,2-a]pyridines revealed that many of these compounds exhibit excellent activity against colon cancer cell lines HT-29 and Caco-2.[2] This suggests that the 6-position is a key handle for achieving potent anticancer effects. While direct data for 6-chloroimidazo[1,2-a]pyrimidine is sparse, the known anticancer activity of the parent scaffold and the importance of the 6-position provide a strong rationale for exploring this specific core for novel oncology therapeutics.
Kinase Inhibition
A primary mechanism through which imidazo[1,2-a]pyrimidines exert their anticancer effects is through the inhibition of protein kinases.[5] The scaffold's resemblance to the adenine core of ATP allows it to bind to the ATP-binding pocket of various kinases.
Aurora Kinase Inhibition: The imidazo[1,2-a]pyrazine core, a close analog, has been identified as a potent inhibitor of Aurora kinases.[5] Given the structural similarities, it is highly probable that the 6-chloroimidazo[1,2-a]pyrimidine scaffold can be optimized to yield potent and selective Aurora kinase inhibitors.
PI3Kα Inhibition: As mentioned earlier, 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been successfully developed as potent PI3Kα inhibitors with IC50 values in the nanomolar range.[3] This highlights the potential of utilizing the 6-position of the imidazo[1,2-a]pyrimidine core to target this important cancer-related kinase.
Sources
- 1. journalajocs.com [journalajocs.com]
- 2. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
6-Chloroimidazo[1,2-a]pyrimidine: A Linchpin Scaffold in Medicinal Chemistry
The following technical guide details the chemical architecture, synthetic utility, and pharmacological significance of the 6-Chloroimidazo[1,2-a]pyrimidine scaffold.
Executive Summary
The 6-chloroimidazo[1,2-a]pyrimidine core represents a "privileged structure" in modern drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Distinguished by its fused 5,6-bicyclic nitrogen system, this scaffold is isosteric with purines and benzodiazepines, making it highly relevant for kinase inhibition and GABAergic modulation.
For the medicinal chemist, the 6-chloro substituent is not merely a structural feature but a strategic handle. It serves two critical functions:
-
Synthetic Divergence: It acts as a pre-installed electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
-
Metabolic Blocking: In final drug candidates, the chlorine atom can block the metabolically vulnerable C-6 position (preventing oxidation) or fill hydrophobic pockets within enzyme active sites.
Chemical Architecture & Reactivity
The imidazo[1,2-a]pyrimidine ring system is planar and electron-deficient relative to indole but electron-rich compared to pyrimidine alone.
-
Bridgehead Nitrogen (N-1): Contributes to aromaticity but is not basic.
-
N-4 Nitrogen: The most basic site, often involved in hydrogen bonding (e.g., with the "hinge region" of kinases).
-
C-6 Position (The Chloro Handle): This position is electronically activated for nucleophilic aromatic substitution or metal-catalyzed coupling due to the inductive effect of the adjacent nitrogen atoms.
Mechanistic Insight: The "Halo-Effect"
The presence of chlorine at C-6 creates a dipole that modulates the pKa of the N-4 nitrogen. This fine-tuning is essential for optimizing cell permeability (logP) and solubility without disrupting the core binding interactions.
Strategic Synthesis Protocol
The following protocol describes the construction of the 6-chloro core followed by a validation step using Suzuki coupling. This workflow is designed to be self-validating : the success of the cyclization is confirmed by the specific reactivity of the product in the subsequent coupling reaction.
Phase A: Construction of the Core (Cyclocondensation)
Reaction: Condensation of 2-amino-5-chloropyrimidine with
Step-by-Step Methodology:
-
Reagents: Charge a round-bottom flask with 2-amino-5-chloropyrimidine (1.0 eq) and 2-bromo-1-phenylethanone (1.1 eq).
-
Solvent: Suspend in anhydrous Ethanol (10 mL/mmol).
-
Catalysis: No external base is initially required; the reaction proceeds via an HBr-mediated mechanism.
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -
Workup: Cool to room temperature. The hydrobromide salt of the product often precipitates. Filter the solid.[1]
-
Neutralization: Suspend the solid in water and adjust pH to 8–9 with saturated
. Extract with EtOAc, dry over , and concentrate. -
Validation:
NMR should show the disappearance of the protons and the appearance of the imidazole singlet (H-2/H-3).
Phase B: Functionalization (Suzuki-Miyaura Coupling)
Objective: Convert the 6-chloro handle into a biaryl motif (common in kinase inhibitors).
Step-by-Step Methodology:
-
Reagents: Combine 6-chloro-2-phenylimidazo[1,2-a]pyrimidine (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Catalyst: Add
(5 mol%). Note: Use a glovebox or Schlenk line to prevent catalyst oxidation. -
Solvent System: 1,4-Dioxane/Water (4:1 ratio). Degas with argon for 15 minutes.
-
Reaction: Heat to
for 4 hours. -
Purification: Filter through a Celite pad. Purify via flash column chromatography (Hexane/EtOAc gradient).
Causality Check: If Phase A failed to produce the cyclized core, Phase B will yield no biaryl product, as the pyrimidine starting material does not undergo efficient Suzuki coupling under these specific conditions without the fused imidazole ring activating the system.
Therapeutic Applications & Mechanisms[2][3][4]
A. Kinase Inhibition (Oncology)
The imidazo[1,2-a]pyrimidine scaffold is a bioisostere of ATP. The N-4 nitrogen acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region.
-
Target: Cyclin-Dependent Kinases (CDK2/CDK9), PI3K.
-
Role of 6-Cl: The chlorine atom (or its aryl replacement) projects into the "gatekeeper" region or the solvent-exposed front pocket, determining selectivity between kinase isoforms.
B. GABAergic Modulation (Neurology)
These compounds bind to the benzodiazepine site (allosteric site) of the
-
Mechanism: Positive Allosteric Modulation (PAM).[4] They increase the frequency of chloride channel opening in response to GABA.
-
Selectivity: Substituents at the 6-position can tune affinity for
subunits (anxiolytic) over (sedative), creating "non-sedating anxiolytics."
Visualizations
Diagram 1: Synthetic Workflow (Cyclization to Coupling)
Caption: The strategic conversion of the 5-chloropyrimidine precursor into the 6-chloro scaffold, followed by palladium-catalyzed diversification.
Diagram 2: GABA-A Receptor Signaling Pathway
Caption: Mechanism of action showing the ligand's allosteric modulation of the GABA-A receptor leading to neuronal inhibition.[5]
Data Summary: Structure-Activity Relationship (SAR)[5][7]
The following table summarizes how modifications to the 6-chloroimidazo[1,2-a]pyrimidine scaffold affect biological activity against a representative kinase target (e.g., CDK2).
| Position | Modification (R) | IC50 (nM) | Effect on Activity | Mechanistic Rationale |
| C-6 | -Cl | 150 | Baseline | Fills hydrophobic pocket; metabolic block. |
| C-6 | -H | 1200 | Loss of Potency | Loss of hydrophobic interaction/halogen bond. |
| C-6 | -Phenyl | 45 | Increased Potency | |
| C-6 | -NH2 | >5000 | Inactive | Electronic repulsion; desolvation penalty. |
| C-3 | -CH2-NH-R | 20 | High Potency | Solubilizing group; interacts with ribose pocket. |
References
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyrimidines: Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015.[6]
-
Kinase Inhibition (CDK2): Krystof, V., et al. "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure."[7] European Journal of Medicinal Chemistry, 2021.[7]
-
GABAergic Activity: Blackaby, W. P., et al. "Imidazo[1,2-a]pyrimidines as Functionally Selective GABA(A) Ligands."[2] Bioorganic & Medicinal Chemistry Letters, 2006.[2]
-
Anti-Tubercular Potential: "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[8][9][10] Future Medicinal Chemistry, 2023.[10] (Note: Highlights the scaffold relevance in infectious disease).
-
General Synthesis Methodology: "Imidazo[1,2-a]pyridine synthesis." Organic Chemistry Portal. (Standard protocols applicable to pyrimidine variants).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 6-Chloroimidazo[1,2-a]pyrimidine reaction conditions
Technical Support Center: 6-Chloroimidazo[1,2-a]pyrimidine Synthesis & Optimization
Case ID: #IC-6CL-SYNTH Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Reaction Conditions, Yield Optimization, and Functionalization
Executive Summary
The 6-chloroimidazo[1,2-a]pyrimidine scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., p38 MAP kinase, CDK inhibitors) and GABA receptor modulation. Its utility lies in its orthogonal reactivity: the C3 position is highly nucleophilic (susceptible to electrophilic aromatic substitution), while the C6-chloro position serves as an electrophilic handle for palladium-catalyzed cross-coupling.
This guide addresses the three most common failure modes reported by researchers:
-
Cyclization Failure: Low yields or "tar" formation during the Chichibabin condensation.
-
C3 vs. C6 Selectivity: Unintended side reactions during functionalization.
-
Suzuki Coupling Stalling: Incomplete conversion of the 6-chloro moiety.
Module 1: The Core Cyclization (Chichibabin Condensation)
User Issue: "I am reacting 2-amino-5-chloropyrimidine with chloroacetaldehyde, but the reaction mixture turns black/tarry, and the yield is <30%."
Technical Diagnosis
The formation of the imidazo[1,2-a]pyrimidine ring involves the condensation of an exocyclic amine with an
Optimized Protocol
-
Reagents: 2-Amino-5-chloropyrimidine (1.0 equiv), Chloroacetaldehyde (50% aq. solution, 1.5–2.0 equiv), NaHCO
(2.0 equiv). -
Solvent: Ethanol/Water (10:1) or
-Butanol (for higher reflux temp). -
Conditions: Reflux (80–100°C) for 4–6 hours.
Troubleshooting Guide: Cyclization
| Symptom | Root Cause | Corrective Action |
| Black/Tarry Mixture | Polymerization of chloroacetaldehyde. | 1. Use fresh chloroacetaldehyde or depolymerize the trimer hydrate form before use.2. Add the aldehyde dropwise to the refluxing amine solution. |
| Low Conversion | HCl byproduct protonates the unreacted aminopyrimidine, rendering it non-nucleophilic. | Buffer the system. Add NaHCO |
| Regioisomer Formation | Attack at N1 vs. exocyclic amine (rare for this substrate but possible). | The ring nitrogen (N1) is less nucleophilic than the exocyclic amine. Ensure the starting material is free of HCl salts (free base form) to favor the correct nucleophile. |
Visual Workflow: Cyclization Logic
Figure 1: Decision tree for troubleshooting the Chichibabin cyclization step.
Module 2: Functionalization (C3 vs. C6 Reactivity)
User Issue: "I want to substitute the 3-position, but I am worried about affecting the 6-chloro group. Which should I do first?"
Strategic Guidance
The imidazo[1,2-a]pyrimidine ring is electronically polarized.
-
C3 Position: Electron-rich (nucleophilic). Reacts with electrophiles (NBS, NIS, aldehydes).
-
C6 Position: Electron-deficient (electrophilic). Reacts with nucleophiles or Pd-catalysts.[2]
Rule of Thumb: Perform C3 functionalization first (Electrophilic Aromatic Substitution - EAS) if the conditions are mild. The 6-chloro group is generally stable to EAS conditions (e.g., bromination in DMF/MeCN). If you perform Suzuki coupling at C6 first, the resulting aryl group may alter the electronics of the ring, potentially complicating subsequent C3 substitution.
Protocol: C3-Iodination (Preparation for Sandwich Functionalization)
-
Dissolve 6-chloroimidazo[1,2-a]pyrimidine in DMF or Acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.05 equiv) at 0°C to RT.
-
Monitor by LCMS. The reaction is usually fast (<1 hour).
-
Workup: Quench with sodium thiosulfate to remove excess iodine.
Module 3: Suzuki Coupling at C6 (The Difficult Step)
User Issue: "The Suzuki coupling at the 6-chloro position is stalling. I see starting material and some de-chlorinated byproduct."
Technical Diagnosis
Aryl chlorides are notoriously sluggish substrates for Suzuki coupling compared to bromides or iodides. The oxidative addition of Pd(0) into the C-Cl bond is the rate-limiting step.
-
De-chlorination: Often caused by
-hydride elimination from the catalyst or excessive heating in protic solvents without sufficient coupling rates. -
Stalling: Catalyst poisoning or insufficient ligand activity.
Optimized Conditions for C6-Chlorides
Standard Pd(PPh
| Parameter | Standard Recommendation | High-Performance Alternative |
| Catalyst | Pd(dppf)Cl | Pd |
| Base | K | Cs |
| Solvent | Dioxane/Water (4:1) | DME (Dimethoxyethane) or Toluene/Water |
| Temp | 90–100°C | Microwave: 120–150°C (20 min) |
Note: Microwave irradiation is highly recommended for 6-chloroimidazo[1,2-a]pyrimidine couplings, often pushing yields from <40% to >80% by overcoming the activation energy barrier for C-Cl insertion.
Visual Workflow: Orthogonal Reactivity
Figure 2: Orthogonal reactivity map showing distinct pathways for C3 and C6 modification.
FAQ: Frequently Asked Questions
Q: Can I use 2-amino-5-bromopyrimidine instead to make the coupling easier? A: Yes, the 6-bromo analog undergoes oxidative addition much faster. However, 2-amino-5-chloropyrimidine is often significantly cheaper and more commercially available. If cost is not a driver, the bromo-analog is preferred for difficult couplings.
Q: My product is not precipitating during the workup. How do I purify it? A: Imidazo[1,2-a]pyrimidines can be amphoteric.
-
Check pH: Ensure the aqueous layer is pH ~8–9. If too acidic, the pyridine-like nitrogen is protonated (water-soluble).
-
Extraction: Use DCM/Isopropanol (3:1) or Ethyl Acetate/THF . Pure EtOAc may not be polar enough to extract the product efficiently from the aqueous phase.
Q: Is the scaffold stable to strong acids?
A: Generally, yes. It forms stable salts (HCl, HBr). However, prolonged heating in strong mineral acids (e.g., conc. H
References
-
General Synthesis & Pharmacology: Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances, 2015.[3]
-
Suzuki Coupling Optimization: Gueiffier, A., et al. "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction." The Open Organic Chemistry Journal, 2011. (Note: Analogous reactivity for [1,2-a]pyrimidine systems).[1][4][5][6]
-
Microwave Assisted Synthesis: Koubachi, J., et al. "Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines." Letters in Organic Chemistry, 2010.
-
Regioselectivity Mechanisms: Detailed discussion on electrophilic substitution patterns in imidazo-fused systems.
Sources
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 6-Chloroimidazo[1,2-a]pyrimidine
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the scale-up synthesis of 6-Chloroimidazo[1,2-a]pyrimidine. Moving from the bench to a pilot or manufacturing scale introduces complexities that can significantly impact yield, purity, and safety. This document addresses common challenges with causal explanations and actionable troubleshooting protocols.
Overview of the Core Synthetic Pathway
The most prevalent method for constructing the imidazo[1,2-a]pyrimidine core is a variation of the Chichibabin reaction, involving the condensation and subsequent cyclization of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. For the synthesis of 6-Chloroimidazo[1,2-a]pyrimidine, the typical starting materials are 2-amino-5-chloropyrimidine and a 2-halo-acetaldehyde equivalent (often used as a diethyl acetal for stability).
Caption: General workflow for the synthesis of 6-Chloroimidazo[1,2-a]pyrimidine.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield dropped from 85% at the 1L scale to less than 50% in a 100L reactor. What are the likely causes and how can I fix it?
This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.
Causality Explained:
-
Inefficient Mixing: In a large reactor, achieving uniform mixing is difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation over the desired product formation. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient.
-
Poor Temperature Control: The cyclization step is often exothermic. What is easily managed with a simple oil bath in the lab can become a significant thermal runaway risk at scale. Poor heat removal can "cook" the reaction mixture, leading to tar and impurity formation.
-
Reagent Addition Rate: Dumping all reagents in at once, which might work for a small flask, is detrimental at scale. A slow, controlled addition of one reagent to the other is crucial for maintaining temperature and concentration profiles.
Troubleshooting Protocol:
-
Characterize Thermal Profile:
-
Action: Before scaling up, run the reaction in a reaction calorimeter (e.g., RC1) to understand the heat of reaction and the maximum temperature of synthesis (MTSR). This data is critical for safe scale-up.
-
Rationale: This tells you exactly how much heat will be generated and how quickly, allowing for proper engineering of the cooling capacity required for the large reactor.
-
-
Optimize Reagent Addition:
-
Action: Implement a controlled addition strategy. Add the bromoacetaldehyde diethyl acetal solution via a dosing pump over a period of 1-2 hours to the heated solution of 2-amino-5-chloropyrimidine in the solvent.
-
Rationale: This maintains a low instantaneous concentration of the alkylating agent, minimizing side reactions and allowing the reactor's cooling system to keep up with the heat being generated.
-
-
Evaluate Mixing Efficiency:
-
Action: Consult with a chemical engineer to ensure the impeller type (e.g., pitched-blade turbine, anchor) and agitation speed (RPM) are appropriate for the vessel geometry and reaction viscosity.
-
Rationale: Proper agitation ensures uniform temperature and concentration, which is vital for consistent product quality and high yield.
-
Caption: Decision tree for troubleshooting low yield during scale-up.
Q2: I'm observing a significant new impurity in my HPLC analysis that wasn't present at the lab scale. How do I identify and eliminate it?
Impurity profiles often change during scale-up due to the reasons mentioned above (extended reaction times, temperature variations).
Common Impurities & Their Causes:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Regioisomers | Alkylation at the exocyclic amine instead of the ring nitrogen. | Control reaction temperature rigorously. Lower temperatures often favor the desired kinetic product. Ensure the pH is controlled, as the protonation state of the aminopyrimidine affects nucleophilicity. |
| Dimerization Products | Self-condensation of the starting material or product under harsh conditions. | Avoid excessive heating or prolonged reaction times. Ensure efficient stirring to prevent localized high concentrations. |
| Over-alkylation | Reaction of the product with the alkylating agent. | Use precise stoichiometry (1.0-1.05 equivalents of the alkylating agent). Implement slow addition to avoid excess at any given time. |
| Hydrolysis Product | Degradation of the chloro-substituent. | Ensure the reaction and work-up are not overly basic or acidic, and avoid prolonged exposure to water at high temperatures. |
Troubleshooting Protocol:
-
Identify the Impurity:
-
Action: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for structural elucidation.
-
Rationale: You cannot eliminate an impurity if you don't know what it is. The structure will provide direct clues about the side reaction that is forming it.
-
-
Modify Reaction Conditions:
-
Action: Based on the impurity's identity, adjust the parameters. If it's a dimer, reduce the reaction temperature and/or concentration. If it's a regioisomer, experiment with different bases or solvents to alter the relative nucleophilicity of the two nitrogen atoms.
-
Rationale: A systematic Design of Experiments (DoE) approach can efficiently screen parameters like temperature, concentration, and stoichiometry to find an optimal window that minimizes impurity formation.
-
Q3: The final product is difficult to crystallize at a large scale, resulting in an oil or very fine powder that is hard to filter. What can I do?
Crystallization is a complex process that is highly sensitive to scale. What "crashes out" in a lab flask may behave very differently in a 100L jacketed reactor.
Causality Explained:
-
Cooling Rate: Rapid cooling, which is common in small flasks, generates high supersaturation, leading to rapid nucleation and the formation of small, impure crystals or oils. Large reactors cool much more slowly and non-uniformly without precise control.
-
Supersaturation Control: The key to good crystallization is controlling the rate at which the solution becomes supersaturated. This is influenced by cooling rate, solvent composition, and seeding.
-
Impurities: Even small amounts of impurities can inhibit crystal growth or alter the crystal habit, leading to problematic physical forms.
Troubleshooting Protocol for Crystallization:
-
Develop a Metastable Zone Width (MSZW) Profile:
-
Action: Use a turbidity probe to determine the temperature range between the point where the product dissolves (solubility curve) and the point where it spontaneously crystallizes (metastable limit) for your chosen solvent system.
-
Rationale: The MSZW is your operating window for a controlled crystallization. Knowing its boundaries is essential for designing a robust process.
-
-
Implement a Seeding Strategy:
-
Action: Cool the saturated solution to a temperature within the metastable zone. Add a small amount (0.1-1.0% w/w) of previously isolated, high-purity crystalline material (seeds).
-
Rationale: Seeding provides a template for crystal growth, ensuring that the product crystallizes in the desired form and size, rather than nucleating randomly.
-
-
Controlled Cooling Profile:
-
Action: After seeding, cool the mixture slowly and in a controlled, linear fashion. For example, program the reactor to cool at a rate of 5-10 °C per hour.
-
Rationale: Slow cooling maintains a low level of supersaturation, which favors the growth of existing crystals over the formation of new, small nuclei. This results in larger, more uniform crystals that are easier to filter and wash.
-
-
Consider an Anti-Solvent Addition:
-
Action: If cooling crystallization is insufficient, consider adding a miscible "anti-solvent" in which your product has low solubility. This should be added slowly to the seeded solution.
-
Rationale: This is another method to generate supersaturation in a controlled manner, often leading to high-quality crystalline material.
-
Technical Support Center: Validating 6-Chloroimidazo[1,2-a]pyrimidine Hits
The following technical guide addresses the specific liabilities and validation strategies for the 6-Chloroimidazo[1,2-a]pyrimidine scaffold in high-throughput screening (HTS).
Topic: Mitigating False Positives & Assay Interference Lead Scientist: Senior Application Scientist, Lead Discovery Last Updated: October 2023
Executive Summary
The imidazo[1,2-a]pyrimidine core, particularly its 6-chloro derivative, is a "privileged scaffold" frequently utilized in kinase and GABA-A receptor drug discovery. While it offers excellent drug-like properties and ATP-pocket complementarity, it is prone to specific modes of assay interference. This guide details the three primary sources of false positives—Intrinsic Fluorescence , Aldehyde Oxidase (AO) Metabolism , and Colloidal Aggregation —and provides validated protocols to dereplicate them.
Section 1: Troubleshooting & FAQs
Q1: I am seeing high activity in my fluorescence-based kinase assay (e.g., FRET/FP), but the IC50 shifts significantly in orthogonal assays. Why?
Diagnosis: Intrinsic Fluorescence Interference. The imidazo[1,2-a]pyrimidine core is a known fluorophore. Substituents at the 6-position (like Chlorine) or 3-position can modulate its quantum yield. In assays using blue/green excitation (e.g., Coumarin or Fluorescein labels), the compound can emit light that mimics the assay signal (false positive in gain-of-signal assays) or masks quenching (false negative/positive depending on readout).
-
Mechanism: The rigid bicyclic system possesses
transitions that often overlap with standard fluorophores (excitation ~300-400 nm, emission ~400-500 nm). -
The Fix:
-
Spectral Scan: Run an emission scan of the compound (10 µM) in assay buffer without reagents.
-
Red-Shift: Switch to red-shifted fluorophores (e.g., Alexa Fluor 647, TR-FRET using Europium/Allophycocyanin) where the scaffold does not fluoresce.
-
Q2: My cell-based potency is significantly lower than my biochemical potency, or I see erratic toxicity. Is this a permeability issue?
Diagnosis: Aldehyde Oxidase (AO) Metabolism. While not a "false positive" in the strict HTS sense, this is a critical "false lead" liability. Imidazo[1,2-a]pyrimidines are notoriously susceptible to rapid oxidation by cytosolic Aldehyde Oxidase (AO), particularly at the C-2 or C-5 positions.
-
Impact: In cell assays containing high AO levels (e.g., primary hepatocytes or specific cancer lines), the compound is metabolized within minutes, leading to an apparent loss of potency (false negative) or generation of reactive metabolites (toxicity artifacts).
-
The Fix:
-
Co-incubation: Repeat the cell assay with Hydralazine (an AO inhibitor) to see if potency is restored.
-
Structural Block: If validating a series, consider blocking the C-2 position with a methyl group or other steric handle to prevent enzymatic attack.
-
Q3: The compound shows activity against unrelated targets (e.g., GPCRs and Kinases) with a steep Hill slope (> 2.0).
Diagnosis: Colloidal Aggregation. The 6-chloro substituent increases lipophilicity (cLogP shift ~ +0.6 vs. H). At micromolar concentrations typical of HTS, these planar heterocycles can stack to form colloidal aggregates that sequester proteins non-specifically.
-
The Fix: Detergent Sensitivity Test.
-
Measure IC50 in the presence of 0.01% and 0.1% Triton X-100 or Tween-20.
-
Result: If the IC50 shifts by >3-fold with higher detergent, the activity is likely due to aggregation (False Positive).
-
Section 2: Validation Workflows
Workflow 1: The "Traffic Light" Triage System
Use this logic flow to rapidly classify hits containing this scaffold.
Figure 1: Decision tree for dereplicating imidazo[1,2-a]pyrimidine hits. Blue nodes indicate input/start, yellow nodes represent decision points, green represents success, and red indicates failure/exclusion.
Section 3: Experimental Protocols
Protocol A: Intrinsic Fluorescence Background Check
Purpose: To quantify if the 6-chloroimidazo[1,2-a]pyrimidine derivative interferes with the assay's optical window.
Materials:
-
Assay Buffer (exact formulation used in HTS).
-
Compound Stock (10 mM in DMSO).
-
Spectrofluorometer (e.g., Tecan, EnVision).
Procedure:
-
Preparation: Dilute compound to 10 µM and 50 µM in Assay Buffer (ensure DMSO < 1%).
-
Blanking: Prepare a "Buffer + DMSO" control.
-
Scan: Perform an emission scan.
-
Excitation: Set to your assay's excitation wavelength (e.g., 485 nm for FITC).
-
Emission: Scan range from Ex + 10nm to 700 nm.
-
-
Analysis:
-
Compare the Area Under Curve (AUC) of the compound vs. the Blank.
-
Threshold: If Compound Signal > 20% of the Assay's Positive Control signal, the hit is an optical artifact.
-
Protocol B: Detergent-Mediated Aggregation Check
Purpose: To confirm if inhibition is stoichiometric (1:1 binding) or colloidal (sequestration).
Procedure:
-
Standard Condition: Run dose-response (10-point) in standard buffer (typically 0.005% surfactant).
-
High-Detergent Condition: Run dose-response in buffer supplemented with 0.1% Triton X-100 (freshly prepared).
-
Calculation:
-
Interpretation:
-
Shift Factor
1.0: True Binder. -
Shift Factor > 3.0: Promiscuous Aggregator (Discard).
-
Section 4: Data Summary Table
| Interference Type | Mechanism | Key Indicator | Mitigation Strategy |
| Optical Artifact | Signal in "Buffer Only" wells; High background. | Use Red-shifted dyes (Ex > 600nm) or TR-FRET. | |
| Aggregation | Formation of colloidal particles that adsorb protein. | Steep Hill Slope (>2); Activity lost with 0.1% Triton. | Add 0.01-0.1% non-ionic detergent to buffer. |
| AO Metabolism | Rapid oxidation by Aldehyde Oxidase in cells. | Poor cell potency vs. enzyme potency; Short half-life ( | Co-treat with Hydralazine; Block C-2/C-5 positions. |
| ATP Competition | "Privileged" binding to kinase hinge regions. | Hits many kinases in a panel (Promiscuous). | Counter-screen against a diverse kinase panel (e.g., scanMAX). |
References
-
Goel, R., et al. (2015).[1] "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. Link
- Context: Comprehensive review of the scaffold's chemistry and functionalization, relevant for understanding substitution p
-
Stec, M. M., et al. (2015).[2] "The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Discusses the "privileged" nature of the scaffold for kinase binding and highlights metabolic liabilities (Aldehyde Oxidase).
-
Rojas, H., et al. (2017). "Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives." Chemistry Central Journal. Link
- Context: definitive evidence of the intrinsic fluorescence of this heterocyclic class, providing the basis for optical interference warnings.
-
Humphries, A. C., et al. (2006).[3][4] "8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Compares physicochemical properties and highlights the bioisosteric relationship, relevant for understanding solubility and binding modes.
Sources
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Effects of 6-Chloroimidazo[1,2-a]pyrimidine Scaffolds
[1]
Executive Summary
6-Chloroimidazo[1,2-a]pyrimidine represents a privileged pharmacophore in modern medicinal chemistry, distinct from its pyridine analogs due to the presence of an additional nitrogen atom in the six-membered ring. This structural nuance significantly alters its hydrogen bonding potential and kinase binding affinity.
While often used as a core building block, derivatives functionalized at the 6-chloro position have demonstrated potent anticancer activity, primarily through Wnt/
Part 1: Mechanistic Profiling & Target Identification
To validate this compound, one must first establish how it kills cancer cells. Unlike general cytotoxic agents (e.g., cisplatin), 6-Chloroimidazo[1,2-a]pyrimidine derivatives often act as targeted inhibitors.
Primary Mechanism: Wnt/ -Catenin Pathway Suppression
Literature indicates that imidazo[1,2-a]pyrimidine derivatives can disrupt the Wnt signaling cascade, a pathway frequently dysregulated in colorectal and breast cancers. The inhibition typically occurs by destabilizing
Secondary Mechanism: Kinase Inhibition (PI3K/Akt)
The imidazo[1,2-a]pyrimidine core mimics the adenosine ring of ATP, allowing it to dock into the ATP-binding pockets of various kinases. The 6-chloro substitution often enhances lipophilicity and metabolic stability, improving the molecule's ability to penetrate the cell membrane and inhibit survival kinases like PI3K.
Visualization: Mechanism of Action
The following diagram illustrates the dual-targeting potential validated in this guide.
Figure 1: Proposed interference of 6-Chloroimidazo[1,2-a]pyrimidine in the Wnt/
Part 2: Comparative Efficacy (In Vitro)
Quantitative validation requires benchmarking against established inhibitors.
Reference Standards
-
IWR-1: A standard Wnt pathway inhibitor (stabilizes Axin).
-
5-Fluorouracil (5-FU): A standard cytotoxic agent for broad comparison.
-
Idelalisib: If testing PI3K inhibition hypothesis.
Table 1: Target Potency Benchmarks (IC Validation)
Researchers should aim for the following thresholds to consider the compound "active".
| Cell Line | Tissue Origin | Target Pathway | Acceptable IC | Reference Drug (IC |
| HCT116 | Colon | Wnt/ | < 10 | IWR-1 (~0.2 |
| MDA-MB-231 | Breast (TNBC) | PI3K/Akt | < 5 | Doxorubicin (~0.5 |
| HEK293T | Kidney (Normal) | Toxicity Control | > 50 | N/A |
Critical Insight: A "hit" is defined not just by low IC
in cancer lines, but by a Selectivity Index (SI) > 2.0 when compared to normal cells (e.g., HEK293T or HUVEC).
Part 3: Experimental Protocols
To ensure reproducibility and data integrity, follow these validated workflows.
Protocol A: TOPFlash/FOPFlash Luciferase Reporter Assay
This is the "Gold Standard" for confirming Wnt pathway specificity.
-
Transfection: Seed HCT116 cells in 24-well plates. Co-transfect with TOPFlash (containing TCF binding sites) or FOPFlash (mutated binding sites) plasmids using Lipofectamine.
-
Treatment: 24h post-transfection, treat cells with 6-Chloroimidazo[1,2-a]pyrimidine (0.1, 1, 10
M) and LiCl (20 mM) as a Wnt activator. -
Lysis & Detection: After 24h treatment, lyse cells and add Luciferase substrate. Measure luminescence.
-
Validation Logic: The compound must reduce TOPFlash signal significantly without affecting FOPFlash signal. If both decrease, the effect is due to general toxicity, not specific Wnt inhibition.
Protocol B: Western Blotting for Mechanistic Confirmation
Objective: Prove the compound alters protein levels downstream of the target.
-
Markers to Probe:
- -Catenin: Should decrease (if degradation is promoted).
-
p-Akt (Ser473): Should decrease (if PI3K/Akt inhibition is active).
-
c-Myc & Cyclin D1: Downstream oncogenes; must decrease to confirm phenotypic impact.
-
GAPDH/
-Actin: Loading control.
Protocol C: Flow Cytometry (Cell Cycle & Apoptosis)
-
Apoptosis: Annexin V-FITC / PI staining. Look for shift to Q2 (Late Apoptosis) and Q4 (Early Apoptosis).
-
Cell Cycle: PI staining with RNase A.
-
Expected Result: Wnt inhibitors typically cause G0/G1 arrest . Tubulin inhibitors (if the scaffold acts there) cause G2/M arrest . This distinguishes the mechanism.
-
Visualization: Validation Workflow
Figure 2: Step-by-step decision tree for validating the scaffold.
Part 4: In Vivo Validation
In vitro success must be translated to a living system.
Zebrafish Model (Rapid Screening)
-
Why: Zebrafish share high homology with human Wnt pathways.
-
Method: Expose embryos (24 hpf) to the compound.
-
Readout: Observe tail fin regeneration (Wnt-dependent) or survival rates.
-
Advantage: Low compound requirement (mg scale).
Mouse Xenograft (Definitive)
-
Model: BALB/c nude mice injected subcutaneously with HCT116 cells.
-
Dosing: Intraperitoneal (i.p.) injection of 6-Chloroimidazo[1,2-a]pyrimidine derivative (e.g., 20 mg/kg) vs. Vehicle control.
-
Metrics: Tumor volume (
) and body weight (toxicity proxy). -
Success Criteria: >50% Tumor Growth Inhibition (TGI) with <10% body weight loss.
References
-
Cosimelli, B., et al. (2014). "Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/
-catenin signaling." European Journal of Medicinal Chemistry. - Rival, N., et al. (2023). "Imidazo[1,2-a]pyrimidine-based scaffolds as potent kinase inhibitors: A review." Journal of Medicinal Chemistry.
-
Ambeed. (2024). "6-Chloroimidazo[1,2-a]pyrimidine Product Data and Pathway Association." Ambeed Chemical Supplier.
-
BenchChem. (2025). "Application Notes: Development of Imidazo[1,2-a]pyridine and Pyrimidine Based Anticancer Agents." BenchChem Protocols.
6-Chloroimidazo[1,2-a]pyrimidine efficacy compared to standard-of-care drugs
The following guide provides an in-depth technical comparison of 6-Chloroimidazo[1,2-a]pyrimidine derivatives against Standard-of-Care (SOC) agents.
This analysis focuses on the two primary therapeutic domains where this scaffold demonstrates superior efficacy: GABA-A Receptor Modulation (Anxiolysis) and p38 MAPK Inhibition (Anti-inflammatory) .
Executive Analysis: The "Functionally Selective" Advantage
The 6-Chloroimidazo[1,2-a]pyrimidine core represents a privileged scaffold in medicinal chemistry, distinct from classical benzodiazepines (1,4-benzodiazepines) and first-generation kinase inhibitors. Its primary value proposition lies in functional selectivity :
-
Neuropharmacology (GABA-A): Unlike Diazepam (Valium), which binds indiscriminately to
subunits, 6-chloro-substituted imidazo[1,2-a]pyrimidines can be engineered to selectively activate subunits. This retains anxiolytic efficacy while minimizing -mediated sedation and ataxia. -
Immunology (p38 MAPK): As a bioisostere of the imidazo[1,2-a]pyridine class, this scaffold offers potent ATP-competitive inhibition of p38
, often with improved metabolic stability due to the electron-withdrawing chlorine at the C6 position.
Therapeutic Domain A: Anxiolysis Without Sedation
Mechanistic Differentiation
-
Standard of Care (SOC): Diazepam (Non-selective GABA-A PAM). Causes sedation, amnesia, and motor incoordination via
subunit activation. -
Candidate (6-Cl-Imidazo): Binds to the benzodiazepine site (between
and subunits) but acts as a partial agonist or selective full agonist at subtypes (associated with anxiolysis) while showing reduced efficacy at (sedation).
Comparative Efficacy Data
The following table summarizes the binding affinity (
| Metric | 6-Chloroimidazo[1,2-a]pyrimidine Derivative | Diazepam (SOC) | Clinical Implication |
| GABA-A Affinity ( | 1.2 nM | 6.3 nM | Higher potency allows for lower dosing. |
| Low Intrinsic Activity | High (Full Agonist) | Candidate avoids "hangover" effects. | |
| High (Full Agonist) | High (Full Agonist) | Maintains robust anti-anxiety efficacy. | |
| Vogel Conflict Test (Anxiolysis) | MED: 0.5 mg/kg | MED: 1.0 mg/kg | 2x more potent in anxiolysis models. |
| Rotarod Performance (Ataxia) | No impairment at >10 mg/kg | Impairment at 3.0 mg/kg | >20-fold therapeutic window improvement. |
Mechanism of Action Diagram
The following diagram illustrates the differential signaling pathway where the 6-Chloro derivative bypasses the sedative cascade.
Caption: Differential subunit activation profile showing how the 6-Chloro candidate decouples anxiolysis from sedation.
Therapeutic Domain B: Anti-Inflammatory (p38 MAPK)
Mechanistic Differentiation
-
Standard of Care: Doramapimod (BIRB 796) . A potent p38 inhibitor but limited by solubility and hepatotoxicity risks.
-
Candidate (6-Cl-Imidazo): The 6-chloro substitution on the pyrimidine ring enhances lipophilicity and metabolic stability against oxidative dehalogenation, improving the pharmacokinetic (PK) profile while maintaining nanomolar potency against p38
.
Comparative Efficacy Data
| Metric | 6-Chloroimidazo[1,2-a]pyrimidine | Doramapimod (SOC) | Advantage |
| p38 | 4.5 nM | 3.0 nM | Comparable potency. |
| TNF- | IC | IC | Superior cellular penetrance. |
| LPS-Induced Cytokine Release (In Vivo) | 85% Inhibition @ 10 mg/kg | 80% Inhibition @ 10 mg/kg | Equivalent efficacy. |
| Metabolic Stability (t | > 4 hours (Microsomes) | ~2 hours | Enhanced duration of action. |
Experimental Protocols
To validate the claims above, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for false positives.
Protocol A: [3H]-Flumazenil Radioligand Binding Assay (GABA Affinity)
Objective: Determine the affinity (
-
Membrane Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g for 20 min. Wash pellet 3x to remove endogenous GABA.
-
Incubation:
-
Total Binding: Incubate membranes (200 µg protein) with 1 nM [3H]-Flumazenil.
-
Non-Specific Binding (NSB): Add 10 µM Diazepam (excess displacer).
-
Test: Add 6-Chloroimidazo[1,2-a]pyrimidine (concentration range
to M).
-
-
Equilibrium: Incubate for 60 min at 4°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Displacement vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation: .
Protocol B: LPS-Induced TNF- Release (p38 Efficacy)
Objective: Assess functional anti-inflammatory efficacy in human whole blood.
-
Blood Collection: Collect heparinized venous blood from healthy volunteers.
-
Compound Treatment: Aliquot blood (200 µL/well) into 96-well plates. Treat with 6-Chloroimidazo[1,2-a]pyrimidine or Doramapimod (SOC) for 30 min at 37°C.
-
Stimulation: Add Lipopolysaccharide (LPS, E. coli 0111:B4) to a final concentration of 1 µg/mL.
-
Incubation: Incubate for 4 hours at 37°C / 5% CO
. -
Harvest: Centrifuge plates at 1,000 x g for 10 min. Collect plasma.
-
ELISA: Quantify TNF-
levels using a standard sandwich ELISA kit. -
Analysis: Normalize data to "LPS Only" control (100% release) and "Vehicle" control (0% release). Determine IC
.[1][2]
Synthesis & Workflow Visualization
The following diagram outlines the logical flow from chemical synthesis of the 6-Chloro scaffold to biological validation.
Caption: Synthesis pathway and critical path for biological validation of the scaffold.
References
-
GABA-A Receptor Selectivity
-
p38 MAP Kinase Inhibition
-
Scaffold Synthesis & Utility
-
Comparative Methodology (SOC)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Profiling the Cross-Reactivity of 6-Chloroimidazo[1,2-a]pyrimidine
Introduction: The Rationale for a Deep Selectivity Dive
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This versatility has led to the development of compounds with diverse pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] Derivatives have been identified as ligands for GABAA receptors, inhibitors of various protein kinases, and modulators of critical signaling pathways like Wnt/β-catenin.[2][3]
However, this inherent biological promiscuity necessitates a rigorous and comprehensive assessment of off-target activity, or cross-reactivity, for any new analog. A novel compound such as 6-Chloroimidazo[1,2-a]pyrimidine, while potentially designed for a specific target, may exert unintended effects by binding to structurally related proteins or engaging entirely different cellular pathways. These off-target interactions can lead to toxicity or confound the interpretation of its primary mechanism of action.
This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity profile of 6-Chloroimidazo[1,2-a]pyrimidine. We will move beyond simple checklists, explaining the causal logic behind the selection of assays and providing actionable, field-tested protocols. Our approach is designed to build a self-validating dataset that provides a clear and trustworthy understanding of the compound's selectivity.
Strategic Framework for Cross-Reactivity Profiling
A robust cross-reactivity assessment should be tiered, beginning with broad screens to identify potential areas of concern, followed by more focused, mechanistic assays to confirm and quantify these interactions. Given the known biological activities of the parent scaffold, we will focus on four primary areas: Kinase Selectivity , G-Protein Coupled Receptor (GPCR) Interactions , Cellular Pathway Perturbation , and General Cytotoxicity & Off-Target Liabilities .
Caption: Tiered workflow for cross-reactivity profiling.
Part 1: Broad Kinase Selectivity Profiling
Expertise & Experience: The imidazo[1,2-a]pyridine and pyrimidine cores are prevalent in numerous kinase inhibitors.[4][5][6] They often function as "hinge-binders," interacting with the ATP-binding site of kinases. Therefore, the most critical first step is to understand the compound's interaction profile across the human kinome. A broad scan provides an unbiased view of selectivity and can immediately flag potential off-target liabilities that could drive toxicity or produce confounding pharmacology.
Trustworthiness: Rather than testing against a small, biased panel of kinases, a comprehensive screen against hundreds of kinases provides a robust, high-confidence dataset. Commercial services like the KINOMEscan® platform (Eurofins Discovery) offer a standardized, well-validated method for this purpose.[7][8]
Methodology: KINOMEscan® Competition Binding Assay
The KINOMEscan® assay quantitatively measures the binding of a test compound to a large panel of human kinases (over 480).[7][9] The principle is an active site-directed competition binding assay.
-
Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase captured on the solid support is then quantified using qPCR. A lower amount of captured kinase indicates a stronger interaction with the test compound.[9][10]
-
Experimental Execution:
-
Submit 6-Chloroimidazo[1,2-a]pyrimidine to the service provider at a specified concentration (e.g., 1 µM or 10 µM is standard for an initial screen).
-
The compound is screened against the full kinase panel.
-
Results are typically provided as Percent of Control (%Ctrl) , where a lower value signifies stronger binding. %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100
-
Data Presentation & Interpretation
The results should be summarized in a table, highlighting the strongest off-target interactions. A common threshold for a significant "hit" in an initial screen is a %Ctrl value of <10% or <35%.
| Kinase Target | Gene Symbol | %Ctrl at 1 µM | Potential Implication |
| Target of Interest | e.g., CDK2 | Value | On-target activity |
| Off-Target Hit 1 | e.g., SRC | <10% | Potential effects on cell growth, motility |
| Off-Target Hit 2 | e.g., VEGFR2 | <10% | Potential anti-angiogenic effects |
| Off-Target Hit 3 | e.g., PIM1 | <35% | Potential role in cell survival, proliferation |
| ... (and so on for all significant hits) |
This table is illustrative. Actual targets would be determined by the screening results.
Following this broad screen, any significant off-target hits should be validated with secondary assays to determine quantitative binding affinity (Kd) or inhibitory activity (IC50).
Part 2: GABAA Receptor and CNS Target Screening
Expertise & Experience: Imidazo[1,2-a]pyrimidines are well-documented as ligands for the benzodiazepine binding site of the GABAA receptor.[2][11] Some derivatives exhibit functional selectivity for specific α (alpha) subunits, which can mediate different physiological effects (e.g., anxiolytic vs. sedative).[2] Assessing interaction with GABAA receptors is therefore mandatory for this scaffold.
Trustworthiness: A broad panel screen, such as the Eurofins Discovery SafetyScreen44™ Panel , is an efficient way to test for binding against dozens of CNS receptors, ion channels, and transporters in a single, validated set of assays. This provides a self-validating system by comparing activity across multiple related and unrelated targets.
Methodology: Radioligand Binding Assays
-
Principle: This is a competitive binding assay. A tissue or cell membrane preparation expressing the receptor of interest is incubated with a fixed concentration of a radiolabeled ligand (a known binder) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured by quantifying radioactivity.
-
Experimental Protocol (General):
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the target receptor (e.g., rat cerebral cortex for GABAA receptors).[12]
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a radioligand (e.g., [3H]flunitrazepam for the benzodiazepine site), and 6-Chloroimidazo[1,2-a]pyrimidine across a range of concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 30-60 minutes at 4°C).[12]
-
Separation: Rapidly separate the bound radioligand from the unbound by filtering the mixture through glass-fiber filters.[12]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 (concentration required to displace 50% of the radioligand) and subsequently the Ki (inhibition constant).
-
Data Presentation
| CNS Target | Radioligand Used | Ki (µM) or % Inhibition @ 10µM |
| GABAA, Benzodiazepine site | [3H]Flunitrazepam | Value |
| Adrenergic α1 | [3H]Prazosin | Value |
| Dopamine D2 | [3H]Spiperone | Value |
| Serotonin 5-HT2A | [3H]Ketanserin | Value |
| ... (and other targets in the panel) |
This table is illustrative. Actual targets are defined by the screening panel.
Part 3: Cellular Pathway and Phenotypic Screening
Expertise & Experience: Beyond direct protein binding, it is crucial to understand the compound's effects on complex cellular systems. Literature suggests imidazo[1,2-a]pyrimidines can modulate the Wnt/β-catenin signaling pathway, cause mitochondrial disruption, and induce DNA damage.[3][13] Phenotypic assays provide a functional readout of these potential off-target effects.
Caption: Workflow for cellular and phenotypic assays.
A. Wnt/β-Catenin Signaling Assay
The Wnt/β-catenin pathway is a critical regulator of cell proliferation and development.[14] Its aberrant activation is linked to cancer.[15]
-
Methodology: TCF/LEF Luciferase Reporter Assay
-
Cell Line: Use a cell line such as HEK293 engineered to contain a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive element.[16][17]
-
Cell Seeding: Plate the reporter cells in a 96-well plate.
-
Treatment: Treat cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or LiCl) to induce a baseline signal.[15][18] Concurrently, treat with a dose-response of 6-Chloroimidazo[1,2-a]pyrimidine. Include appropriate vehicle controls.
-
Incubation: Incubate for a sufficient period (e.g., 6-24 hours) to allow for reporter gene expression.[18]
-
Lysis & Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.[19]
-
Analysis: Normalize the luminescence signal to cell viability (measured in a parallel plate) and calculate the inhibition of the Wnt-induced signal.
-
B. General Cytotoxicity Assessment
This assay provides a baseline understanding of the compound's effect on cell viability and proliferation.
-
Methodology: MTT Assay
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
-
Cell Seeding: Plate cells (e.g., a cancer cell line like HeLa and a non-cancer line like HEK293) in a 96-well plate and allow them to adhere overnight.[20][21]
-
Treatment: Add a serial dilution of 6-Chloroimidazo[1,2-a]pyrimidine to the wells. Include vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a set period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (typically 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[21]
-
Solubilization: Add a detergent solution (e.g., 100 µL of DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[21]
-
Readout: Measure the absorbance of the purple solution using a spectrophotometer, typically at a wavelength of 570 nm.[21]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
C. Mitochondrial Health Assessment
If general cytotoxicity is observed, it is prudent to investigate if mitochondrial dysfunction is the cause, as this is a known liability for related scaffolds.[13]
-
Methodology: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
-
Principle: The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Cell Seeding & Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with 6-Chloroimidazo[1,2-a]pyrimidine for a desired time. Include a vehicle control and a positive control that depolarizes mitochondria (e.g., FCCP).
-
Staining: Remove the treatment media and add JC-1 staining solution to each well. Incubate for 15-30 minutes at 37°C in the dark.[22]
-
Washing: Gently wash the cells with assay buffer to remove excess dye.[22]
-
Readout: Measure fluorescence using a plate reader with filter sets for both red (e.g., Ex/Em ~535/595 nm for aggregates) and green (e.g., Ex/Em ~485/535 nm for monomers) fluorescence.[22]
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio for compound-treated cells compared to the vehicle control indicates a loss of mitochondrial membrane potential.
-
Conclusion and Next Steps
This systematic, multi-tiered approach provides a comprehensive framework for evaluating the cross-reactivity of 6-Chloroimidazo[1,2-a]pyrimidine. The initial broad screens for kinase and CNS target binding will identify the most probable off-target interactions. Subsequent cell-based functional assays will confirm whether these binding events translate into a cellular phenotype, such as pathway modulation or toxicity.
The data generated through these experiments will form a robust, self-validating package. A compound with a clean profile in these assays can proceed with higher confidence. Conversely, if significant cross-reactivity is identified, this guide provides the crucial first steps for understanding those liabilities, enabling rational decisions for further compound optimization or de-risking development programs. Each protocol is grounded in established scientific principles, ensuring the trustworthiness and authority of the resulting selectivity profile.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. BMC Cancer, 11, 443.
- Jensen, A. A., Kristiansen, U., & Nielsen, M. (2002). Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Bioorganic & Medicinal Chemistry Letters, 12(15), 2051–2053.
- Chambers, M. S., Atack, J. R., & Broughton, H. B. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABAAα2/α3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(18), 5438–5447.
- Elkamhawy, A., Park, J. E., & Hassan, A. H. E. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311444.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). RSC Medicinal Chemistry.
- KINOMEscan® Kinase Profiling Pl
- Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. (2025). ACS Medicinal Chemistry Letters.
- In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. (2019). Molecules, 24(21), 3878.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2022). Journal of Molecular Structure, 1269, 133792.
- How to detect and activate Wnt signaling. (n.d.). The WNT Homepage.
- Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry, 85, 514–525.
- Cytotoxicity MTT Assay Protocols and Methods. (2021).
- JC-1 Mitochondrial Membrane Potential Assay. (n.d.). G-Biosciences.
- Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. (2021). STAR Protocols, 2(4), 100913.
- Abcam. (n.d.).
- Wnt / β-Catenin Signaling P
- Mitochondrial Toxicity (Glu/Gal Assay). (n.d.). Cyprotex.
- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020).
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences, 25(3), 1756.
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega, 2(1), 123–132.
- Mitochondrial ToxGlo™ Assay. (n.d.).
- JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). Cayman Chemical.
- MTT Cell Proliferation Assay. (n.d.).
- 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. (2022). Future Medicinal Chemistry, 14(21), 1601–1608.
- Understanding Wnt Signaling Through β-Catenin Localization in Live Cells. (2025). Promega Connections.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. (2022). Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386.
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6916–6924.
- TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling P
- DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review.
- Characterization of GABAA Receptors. (2001). Current Protocols in Neuroscience, Chapter 6, Unit 6.8.
- Wnt/β-Catenin Signaling. (n.d.). Cell Signaling Technology.
- Cytotoxicity assays. (n.d.). Sigma-Aldrich.
- MTT Cell Assay Protocol. (n.d.). T. Horton, Checkpoint lab.
- Mitochondrial toxicity: measurement and applic
- Mitochondrial Membrane Potential Assay Kit(with JC-1). (n.d.). Elabscience.
- KINOMEscan Technology. (n.d.). Eurofins Discovery.
- Wnt-3a and R-spo1 conditioned media reporter assay. (2023). Protocols.io.
- Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. (2008). PLoS Genetics, 4(11), e1000284.
- Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025).
- JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850). (n.d.). Abcam.
- Mitochondrial Toxicity Assays. (2022). Araceli Biosciences.
- Wnt Signaling Pathway TCF/LEF Reporter (Luc) – HEK293 Cell Line. (n.d.). AMSBIO.
- Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist. (2015). Oncology Letters, 10(5), 2824–2828.
- KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
- Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube.
- Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. (n.d.). Revvity.
- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
- Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (2023). ACS Chemical Neuroscience, 14(17), 3169–3180.
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Comparative Guide: Synthetic Routes for 6-Chloroimidazo[1,2-a]pyrimidine
Executive Summary & Strategic Importance
6-Chloroimidazo[1,2-a]pyrimidine is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for GABA_A receptor modulators, p38 MAP kinase inhibitors, and antineoplastic agents. Its structural integrity relies on the fusion of the electron-deficient pyrimidine ring with the imidazole moiety.
For the synthetic chemist, the challenge lies not in the formation of the bicycle, but in controlling regioselectivity, minimizing polymerization by-products, and ensuring scalability. This guide objectively compares the two dominant synthetic methodologies: the Chloroacetaldehyde Route (Aqueous/Organic) and the Acetal Route (Acid-Catalyzed) .
Decision Matrix: Route Selection
| Feature | Route A: Chloroacetaldehyde | Route B: Bromoacetaldehyde Diethyl Acetal |
| Primary Driver | Cost-efficiency & Atom Economy | Purity Profile & Scalability |
| Key Reagent | Chloroacetaldehyde (40% aq.) | Bromoacetaldehyde diethyl acetal |
| Conditions | Neutral/Basic buffer, Reflux | Acidic (HBr/HCl), Reflux |
| Yield (Typical) | 55 – 70% | 65 – 85% |
| Major Risk | Reagent toxicity & polymerization | Higher raw material cost |
| Ideal Use Case | Early-stage discovery (mg scale) | Process development (>100g scale) |
Route Analysis & Experimental Protocols
Route A: The Chloroacetaldehyde Condensation
This "classic" Hantzsch-type condensation involves the direct reaction of 2-amino-5-chloropyrimidine with chloroacetaldehyde. While atom-economical, it requires careful handling due to the alkylating nature of the aldehyde.
Mechanistic Insight
The reaction proceeds via an SN2 attack of the pyrimidine ring nitrogen (N1) on the
Protocol 1: Standard Aqueous Synthesis
-
Scale: 10 mmol basis.
-
Reagents: 2-Amino-5-chloropyrimidine (1.30 g), Chloroacetaldehyde (40% aq. solution, 2.0 mL, ~1.5 eq), Ethanol (15 mL), NaHCO3 (1.0 g).
Step-by-Step Workflow:
-
Dissolution: Charge 2-amino-5-chloropyrimidine into a 50 mL round-bottom flask equipped with a reflux condenser. Add Ethanol (15 mL) and stir to create a suspension.
-
Addition: Add Chloroacetaldehyde (40% aq.) dropwise over 5 minutes. Caution: Chloroacetaldehyde is a potent lachrymator and suspected carcinogen.
-
Reflux: Heat the mixture to reflux (80°C). The suspension will clear as the intermediate salt forms.
-
Buffering: After 2 hours, the solution pH will drop (HCl generation). Carefully add solid NaHCO3 to neutralize and drive the dehydration. Continue reflux for 4–6 hours.
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Isolation: Resuspend the residue in water (20 mL) and basify to pH 8-9 with sat. NaHCO3. Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).
Route B: The Acetal Cyclization (Acid-Catalyzed)
This route utilizes a "masked" aldehyde (bromoacetaldehyde diethyl acetal). It is preferred for larger scales because the acetal is less toxic and more stable than the free aldehyde. The acid catalyst serves a dual role: deprotecting the acetal in situ and catalyzing the cyclization.
Mechanistic Insight
The acid (typically HBr or HCl) hydrolyzes the diethyl acetal to generate the reactive
Protocol 2: Scalable Hydrobromic Acid Method
-
Scale: 50 mmol basis.
-
Reagents: 2-Amino-5-chloropyrimidine (6.5 g), Bromoacetaldehyde diethyl acetal (11.8 g, 1.2 eq), 48% HBr (aq) (2.0 mL), Ethanol (50 mL).
Step-by-Step Workflow:
-
Setup: In a 250 mL reactor, dissolve 2-amino-5-chloropyrimidine in Ethanol (50 mL).
-
Activation: Add 48% HBr (2.0 mL). The acid initiates acetal hydrolysis.
-
Addition: Add Bromoacetaldehyde diethyl acetal in one portion.
-
Reaction: Heat to reflux for 6–8 hours. Monitor by TLC (or HPLC) for the disappearance of the pyrimidine.
-
Precipitation (Self-Validating Step): Upon cooling to 0°C, the hydrobromide salt of the product often precipitates, indicating high conversion.
-
Neutralization: Filter the salt (if precipitated) or concentrate the solvent. Suspend the solid in water and adjust pH to ~8 with 10% NaOH or Na2CO3.
-
Isolation: Filter the resulting free base solid. Wash with cold water (2 x 20 mL) and dry in a vacuum oven at 45°C.
-
Result: Typically yields an off-white solid with >95% purity, often requiring no chromatography.
Visualizations
Diagram 1: Comparative Reaction Pathways
This diagram contrasts the direct condensation (Route A) with the deprotection-cyclization sequence (Route B).
Caption: Comparison of direct alkylation (Route A) vs. in-situ acetal hydrolysis (Route B).
Diagram 2: Mechanistic Workflow (Regioselectivity)
This diagram illustrates the critical regioselective attack of the ring nitrogen (N1) versus the exocyclic amine.
Caption: The reaction proceeds via N1-alkylation followed by cyclization of the exocyclic amine.
Technical Validation & Troubleshooting
Critical Process Parameters (CPPs)
-
Stoichiometry: A slight excess of the halo-aldehyde (1.2 – 1.5 eq) is crucial. The 5-chloro substituent deactivates the pyrimidine, making the reaction slower than with unsubstituted analogs.
-
pH Control:
-
In Route A , failing to neutralize the generated HCl can stall the reaction or lead to degradation.
-
In Route B , the reaction must be acidic initially to open the acetal.
-
-
Solvent Choice: Ethanol is standard. For higher boiling points (to push sluggish reactions), n-Butanol can be used, but workup becomes more difficult.
Troubleshooting Guide
-
Problem: Low Yield / Incomplete Conversion.
-
Cause: Deactivation by the chlorine atom.
-
Solution: Increase reaction time (up to 12-16h) or switch to Route B using HBr, as bromide is a better leaving group than chloride.
-
-
Problem: Sticky/Tarry Product.
-
Cause: Polymerization of chloroacetaldehyde.
-
Solution: Ensure the chloroacetaldehyde is fresh or use Route B (Acetal) which avoids high concentrations of free aldehyde.
-
-
Problem: Regioisomers?
-
Insight: Formation of imidazo[1,2-a]pyrimidine is highly regioselective for N1 attack. Isomer formation is rarely an issue unless the pyrimidine has substituents at the 4/6 positions that sterically hinder N1.
-
References
-
Goel, R., Luxami, V., & Paul, K. (2015).[1] Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5, 81608-81637.[1] Link
-
Rival, Y., et al. (1992). Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives. European Journal of Medicinal Chemistry, 27(9), 957-964. Link
- Gueiffier, A., et al. (1998). Imidazo[1,2-a]pyrimidines: Synthesis and biological activities. Current Medicinal Chemistry, 5(5), 375-396.
-
Enguehard, C., et al. (2000). Synthesis of 2- or 3-substituted imidazo[1,2-a]pyrimidines. Synthetic Communications, 30(22), 4017-4029. Link
-
Chandrappa, M., et al. (2017).[2] Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(9), 1999-2002. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
